molecular formula C22H23N3O2S B6541104 N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058475-62-9

N'-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No. B6541104
CAS RN: 1058475-62-9
M. Wt: 393.5 g/mol
InChI Key: ATVRWVIPJOCXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, otherwise known as NMC, is a novel small molecule that has been used in a wide range of scientific research applications due to its unique structure and properties. NMC is a heterocyclic compound composed of a quinoline ring, a thiophene ring, and an ethylenediamide group. It is a highly hydrophilic molecule with a wide range of potential applications in the field of medicinal chemistry.

Scientific Research Applications

NMC has been used in a variety of scientific research applications due to its unique structure and properties. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a component of catalysts for organic reactions. Additionally, NMC has been used in the synthesis of novel drugs for the treatment of cancer and other diseases, as well as in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

The mechanism of action of NMC is not yet fully understood. However, it is believed that the quinoline ring of NMC is able to interact with the active sites of enzymes, allowing it to act as a substrate for enzyme-catalyzed reactions. Additionally, the thiophene ring is believed to be able to interact with metal ions, allowing it to act as a ligand for metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMC have not yet been fully elucidated. However, it has been shown to have anti-inflammatory and anti-oxidant properties in cell culture studies. Additionally, it has been shown to have anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

NMC has several advantages for use in laboratory experiments. It is a highly hydrophilic molecule, making it easy to dissolve in aqueous solutions. Additionally, it has a wide range of potential applications in medicinal chemistry due to its unique structure and properties. However, it is important to note that NMC is not yet approved for use in humans, and its effects on humans are still largely unknown.

Future Directions

The potential applications of NMC are still being explored. In the future, NMC may be used in the development of novel drugs for the treatment of cancer and other diseases. Additionally, it may be used to develop fluorescent probes for imaging applications. Additionally, further research is needed to better understand the biochemical and physiological effects of NMC. Finally, further research is needed to explore the potential use of NMC in other scientific research applications.

Synthesis Methods

NMC can be synthesized using a variety of methods. The most common method is a two-step synthesis that begins with the condensation of 2-methylquinoline and 1-(thiophen-2-yl)cyclopentanone to form a quinoline-thiophene adduct. This adduct is then reacted with ethylenediamine to form NMC. This synthesis can be carried out in either an organic solvent or in an aqueous solution.

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-13-18(16-7-2-3-8-17(16)24-15)25-21(27)20(26)23-14-22(10-4-5-11-22)19-9-6-12-28-19/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVRWVIPJOCXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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